molecular formula C12H17BrClN3O B1412838 4-amino-N-(4-bromophenyl)piperidine-1-carboxamide hydrochloride CAS No. 2044713-16-6

4-amino-N-(4-bromophenyl)piperidine-1-carboxamide hydrochloride

Cat. No. B1412838
CAS RN: 2044713-16-6
M. Wt: 334.64 g/mol
InChI Key: PBLXKIVPJHFLGQ-UHFFFAOYSA-N
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Description

“4-amino-N-(4-bromophenyl)piperidine-1-carboxamide hydrochloride” is a chemical compound with the CAS Number: 2044713-16-6 . It has a molecular weight of 334.64 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is “4-amino-N-(4-bromophenyl)piperidine-1-carboxamide hydrochloride” and its InChI Code is 1S/C12H16BrN3O.ClH/c13-9-1-3-11(4-2-9)15-12(17)16-7-5-10(14)6-8-16;/h1-4,10H,5-8,14H2,(H,15,17);1H .


Physical And Chemical Properties Analysis

The compound is a powder that is stored at room temperature . Its molecular weight is 334.64 .

Scientific Research Applications

Antimicrobial Agent

This compound has been studied for its potential as an antimicrobial agent. Derivatives of 4-amino-N-(4-bromophenyl)piperidine-1-carboxamide have shown promising results against bacterial (Gram-positive and Gram-negative) and fungal species. The antimicrobial activity is attributed to the inhibition of lipid biosynthesis in bacteria .

Anticancer Activity

Research indicates that this compound and its derivatives may have applications in cancer treatment, particularly due to their antiproliferative properties. Studies have shown activity against human breast adenocarcinoma cancer cell lines, suggesting a potential role in combating cancer cell growth .

Kinase Inhibition

The compound has been used as a reactant in the synthesis of Cdk5/p25 kinase inhibitors. These inhibitors are crucial in the study of neurodegenerative diseases and are potential therapeutic agents for conditions such as Alzheimer’s disease .

Antimalarial Applications

Derivatives of this compound have been utilized in the synthesis of antimalarials. Given the ongoing challenge of malaria and the resistance to current treatments, new antimalarial agents are of significant interest in medical research .

Cyclin-Dependent Kinase Inhibitors

The compound is a reactant in the creation of selective cyclin-dependent kinase 4/6 inhibitors. These enzymes are involved in cell cycle regulation, and their inhibition can be a strategy for cancer therapy .

Platelet Aggregation Inhibition

It has been used in the synthesis of orally bioavailable P2Y12 antagonists, which are important for the inhibition of platelet aggregation. This application is particularly relevant in the prevention of thrombotic events .

Epoxide Hydrolase Inhibition

The compound is involved in the synthesis of human and murine soluble epoxide hydrolase inhibitors. These inhibitors have potential therapeutic applications in the treatment of hypertension and inflammatory diseases .

Cholinesterase and Monoamine Oxidase B Inhibition

Structures containing this compound with an N-benzyl moiety have shown to be effective in cholinesterase inhibition, which is significant in treating conditions like myasthenia gravis. Additionally, a terminal alkyne group in the structure is essential for monoamine oxidase B inhibition, which has implications in treating neurological disorders such as Parkinson’s disease .

properties

IUPAC Name

4-amino-N-(4-bromophenyl)piperidine-1-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrN3O.ClH/c13-9-1-3-11(4-2-9)15-12(17)16-7-5-10(14)6-8-16;/h1-4,10H,5-8,14H2,(H,15,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBLXKIVPJHFLGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C(=O)NC2=CC=C(C=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2044713-16-6
Record name 1-Piperidinecarboxamide, 4-amino-N-(4-bromophenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2044713-16-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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